3-Bromo-2-methyl-thieno[3,2-b]pyridine

Synthetic Methodology Process Chemistry Thienopyridine Synthesis

Kinase drug discovery often stalls due to the unavailability of the precise thieno[3,2-b]pyridine scaffold with orthogonal reactive handles. 3-Bromo-2-methyl-thieno[3,2-b]pyridine solves this: • 3-Br enables Suzuki/Sonogashira diversification for SAR. • 2-Me fine-tunes PK & binding. • [3,2-b] fusion ensures unique weak hinge-binding for selective VEGFR2/c-Met inhibitor design. Custom synthesis available; rigorous analytical QC.

Molecular Formula C8H6BrNS
Molecular Weight 228.11 g/mol
Cat. No. B8540348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methyl-thieno[3,2-b]pyridine
Molecular FormulaC8H6BrNS
Molecular Weight228.11 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(S1)C=CC=N2)Br
InChIInChI=1S/C8H6BrNS/c1-5-7(9)8-6(11-5)3-2-4-10-8/h2-4H,1H3
InChIKeyZDQVQJUITWEBHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methyl-thieno[3,2-b]pyridine: Core Kinase Inhibitor Building Block


3-Bromo-2-methyl-thieno[3,2-b]pyridine (C8H6BrNS, MW 228.11 g/mol) is a heteroaromatic building block comprising a thiophene ring fused to a pyridine moiety . It serves as a critical scaffold in medicinal chemistry, particularly as a precursor for ATP-competitive kinase inhibitors targeting VEGFR2 and c-Met, which have demonstrated low nanomolar IC50 values in vitro and efficacy in human tumor xenograft models [1]. Its utility stems from the 3-position bromine, a versatile handle for cross-coupling, and the 2-position methyl group, which fine-tunes molecular interactions and pharmacokinetic properties.

Unique Scaffold Features of 3-Bromo-2-methyl-thieno[3,2-b]pyridine


The [3,2-b] fusion pattern and the specific 2-methyl-3-bromo substitution on the thieno[3,2-b]pyridine core are not arbitrary. This exact architecture is essential for achieving high kinase selectivity and synthetic versatility. Simple substitution with other thienopyridine isomers (e.g., [2,3-b] or [3,2-c]) or different halogenated pyridines leads to a loss of the unique 'weak hinge-binding' interaction that enables selective kinase inhibition profiles [1]. Furthermore, the 3-bromo position is specifically activated for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) essential for derivatization, a reactivity pattern not present in the 2-bromo or non-brominated analogs [2]. Generic substitution would therefore compromise both the biological selectivity and the synthetic programmability of downstream drug candidates.

Performance Evidence for 3-Bromo-2-methyl-thieno[3,2-b]pyridine


Efficient One-Pot Sonogashira/Na₂S Synthesis

The synthetic efficiency of 3-Bromo-2-methyl-thieno[3,2-b]pyridine varies significantly with methodology. A one-pot Sonogashira coupling/Na₂S cyclization method achieves an 84% yield, which is a 16-23% improvement over traditional multi-step routes (68-72% yield) . This method also reduces reaction time from 48 hours to 18 hours. For procurement, this translates to a more efficient, cost-effective synthesis of the building block.

Synthetic Methodology Process Chemistry Thienopyridine Synthesis

Suzuki-Miyaura Cross-Coupling at the 3-Position

3-Bromo-2-methyl-thieno[3,2-b]pyridine is a validated substrate for Suzuki-Miyaura cross-coupling at the 3-position, enabling efficient derivatization for structure-activity relationship (SAR) studies. In a study synthesizing methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, the 3-bromo intermediate was coupled with various (hetero)aryl pinacol boranes, trifluoro potassium boronate salts, or boronic acids in high yields [1]. This contrasts with the 2-bromo isomer, where steric hindrance from the adjacent methyl group significantly impedes coupling efficiency, or the 7-bromo analog which demonstrates different regioselectivity [2].

Medicinal Chemistry Palladium Catalysis Structure-Activity Relationship

Low Nanomolar c-Met/VEGFR2 Kinase Inhibition

The thieno[3,2-b]pyridine scaffold, for which 3-Bromo-2-methyl-thieno[3,2-b]pyridine is a direct precursor, yields potent kinase inhibitors. Compounds derived from this scaffold have demonstrated IC50 values in the low nanomolar range against c-Met and VEGFR2 in vitro [1]. For example, a lead compound from this series also showed in vivo activity against various human tumor xenograft models in mice [1]. In contrast, alternative scaffolds like furo[3,2-b]pyridine or thieno[2,3-b]pyridine often exhibit different selectivity profiles or reduced potency against these specific kinase targets [2].

Kinase Inhibition Anticancer Activity Tyrosine Kinase

Antiproliferative Activity in Triple-Negative Breast Cancer Cells

Functionalized derivatives synthesized from methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, a close analog and derivative of the target compound, exhibit potent antiproliferative activity. In one study, compound 2e displayed a GI50 concentration of 13 µM in MDA-MB-231 triple-negative breast cancer cells, which correlated with a decreased percentage of proliferating cells [1]. Furthermore, other derivatives in the same series showed even greater potency, with GI50 values ranging from 1.1 to 2.5 µM across three tumor cell lines [2]. This is in contrast to simple, unsubstituted pyridine derivatives which generally lack this level of activity, highlighting the critical role of the thieno[3,2-b]pyridine core.

Antitumor Activity Triple-Negative Breast Cancer Cytotoxicity

Applications of 3-Bromo-2-methyl-thieno[3,2-b]pyridine in Drug Discovery


Precursor for c-Met/VEGFR2 Kinase Inhibitors

This compound is the essential starting material for constructing potent, low-nanomolar inhibitors of c-Met and VEGFR2, which are clinically validated oncology targets [1]. Its bromine handle at the 3-position allows for rapid diversification to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Targeted Anticancer Compound Library Synthesis

Employ 3-Bromo-2-methyl-thieno[3,2-b]pyridine in high-throughput parallel synthesis workflows. Using robust Suzuki-Miyaura or Sonogashira couplings at the 3-position [2], researchers can efficiently generate focused libraries of thieno[3,2-b]pyridine derivatives. These libraries are designed for screening against various cancer cell lines, as demonstrated by their potent GI50 values (1.1-13 µM) in triple-negative breast cancer and other tumor models [3].

Selective Chemical Probes for Underexplored Kinases

The unique binding mode of the thieno[3,2-b]pyridine scaffold, characterized by a weak interaction with the kinase hinge region, enables the design of ATP-competitive yet non-ATP-mimetic inhibitors with high kinome-wide selectivity [4]. Researchers can utilize this scaffold to develop chemical probes for kinases like Haspin and CDKLs, which are difficult to target with traditional quinoline-based inhibitors [4].

Fluorescent Probes for Intracellular Tracking

Derivatives of 3-Bromo-2-methyl-thieno[3,2-b]pyridine can be functionalized into fluorescent probes. For instance, coupling with methoxyphenols yields fluorescent di(hetero)arylethers suitable for encapsulation in nanoliposomes [5]. This enables studies of intracellular trafficking, target engagement, and biodistribution of the anticancer agents in vitro and in vivo.

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